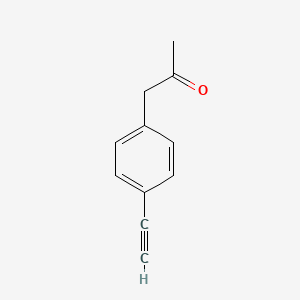

4-Ethynylphenylacetone

Description

However, structural analogs such as 4-Methoxyphenylacetone, 4-Chlorophenylacetone, and 4-Methoxybutyrylfentanyl offer insights into how substituent groups influence chemical behavior, forensic relevance, and analytical detection. These derivatives are critical in pharmaceutical synthesis, forensic analysis, and illicit drug manufacturing .

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-(4-ethynylphenyl)propan-2-one |

InChI |

InChI=1S/C11H10O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h1,4-7H,8H2,2H3 |

InChI Key |

KGBKDOQBRHPTNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Substituent Polarity : Methoxy and chloro groups increase polarity compared to ethynyl, influencing solubility and reactivity. Ethynyl’s sp-hybridized carbon may enhance π-bond interactions in synthesis .

- Bioactivity : Methoxy groups in 4-Methoxybutyrylfentanyl contribute to opioid receptor binding, whereas chloro/methoxy groups in phenylacetones are linked to stimulant precursor activity .

Analytical Data and Detection Methods

Comparison :

- GC/MS : 4-Methoxybutyrylfentanyl requires higher temperature ramps (100°C to 280°C) due to its larger molecular weight (380.52 g/mol) , whereas smaller phenylacetones elute faster.

- NMR : Methoxy protons resonate at ~3.8 ppm, while chloro-substituted aromatics show distinct deshielding . Ethynyl groups would likely exhibit unique alkyne proton signals (~2.5–3.5 ppm).

Implications for this compound :

- If used as a precursor, it may face regulatory scrutiny similar to 4-Methoxyphenylacetone.

- Ethynyl’s reactivity could pose synthesis hazards (e.g., explosive intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.